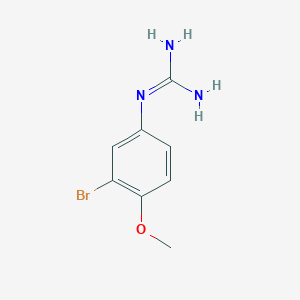
1-(3-Bromo-4-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methoxyphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their significant roles in various biological processes and their presence in many natural products and pharmaceuticals. The compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a guanidine moiety.
Preparation Methods
The synthesis of 1-(3-Bromo-4-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This strategy provides a straightforward and efficient route to diverse guanidines with high yields.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is advantageous due to its mild reaction conditions and high efficiency.
Chemical Reactions Analysis
1-(3-Bromo-4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. . This compound may exert its effects through similar mechanisms, targeting enzymes and receptors involved in neurotransmission and muscle function.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
1-(3-Chloro-4-methoxyphenyl)guanidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-hydroxyphenyl)guanidine: Features a hydroxy group instead of a methoxy group.
1-(3-Bromo-4-methylphenyl)guanidine: Contains a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
AMROWPUVAAVPSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















